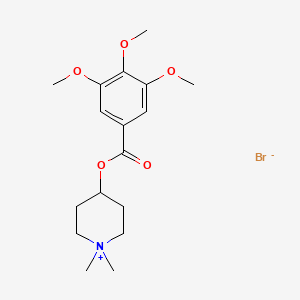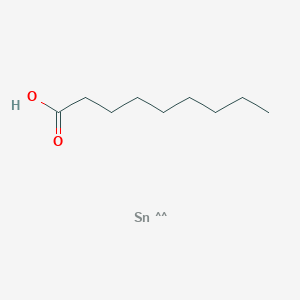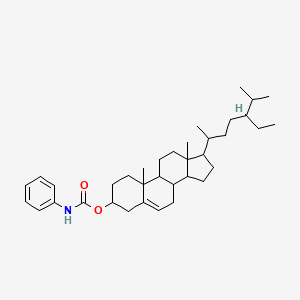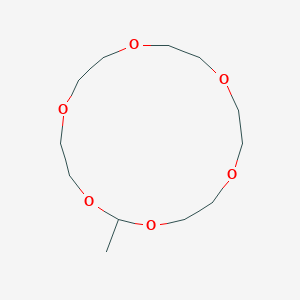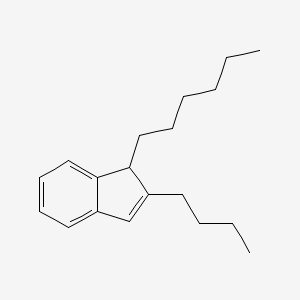
1H-Indene, 2-butyl-1-hexyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Indene, 2-butyl-1-hexyl- is an organic compound with the molecular formula C19H30. It is a derivative of indene, a bicyclic hydrocarbon, and is characterized by the presence of butyl and hexyl substituents on the indene ring.
Méthodes De Préparation
The synthesis of 1H-Indene, 2-butyl-1-hexyl- can be achieved through several routes. One common method involves the reaction of 2-(chloromethyl)phenylboronic acid with alkynes in the presence of a rhodium (I) catalyst, yielding indene derivatives in high yields . Another approach utilizes the cyclization of electron-rich 2-alkyl-1-ethynylbenzene derivatives catalyzed by TpRuPPh3(CH3CN)2PF6 in hot toluene . Industrial production methods often involve similar catalytic processes, ensuring high efficiency and selectivity.
Analyse Des Réactions Chimiques
1H-Indene, 2-butyl-1-hexyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or alcohols, depending on the reagents and conditions used.
Reduction: Reduction reactions typically yield saturated hydrocarbons.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the indene ring.
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like halogens. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
1H-Indene, 2-butyl-1-hexyl- has several applications in scientific research:
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mécanisme D'action
The mechanism of action of 1H-Indene, 2-butyl-1-hexyl- involves its interaction with specific molecular targets and pathways. For instance, in catalytic reactions, it can act as a ligand, coordinating with metal centers to facilitate various transformations. The exact pathways depend on the specific application and the nature of the reaction .
Comparaison Avec Des Composés Similaires
1H-Indene, 2-butyl-1-hexyl- can be compared with other similar compounds, such as:
2-Butyl-3-hexyl-1H-indene: This compound has a similar structure but differs in the position of the substituents.
1H-Indene, 2-butyl-5-hexyloctahydro-: This is a fully hydrogenated derivative, which affects its reactivity and applications.
The uniqueness of 1H-Indene, 2-butyl-1-hexyl- lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for targeted applications in research and industry.
Propriétés
Numéro CAS |
66291-98-3 |
|---|---|
Formule moléculaire |
C19H28 |
Poids moléculaire |
256.4 g/mol |
Nom IUPAC |
2-butyl-1-hexyl-1H-indene |
InChI |
InChI=1S/C19H28/c1-3-5-7-8-13-18-16(11-6-4-2)15-17-12-9-10-14-19(17)18/h9-10,12,14-15,18H,3-8,11,13H2,1-2H3 |
Clé InChI |
DEFDDALRICXADR-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC1C2=CC=CC=C2C=C1CCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,2-bis(hydroxymethyl)propane-1,3-diol;1,7,8,9,10,10-hexachloro-4-oxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione;nonanedioic acid;(E)-octadec-9-enoic acid](/img/structure/B14462766.png)
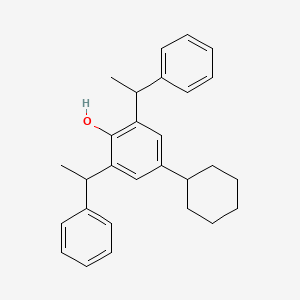
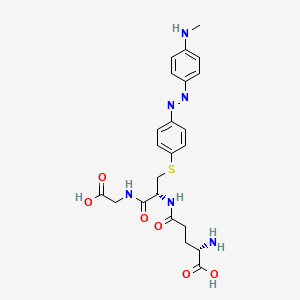
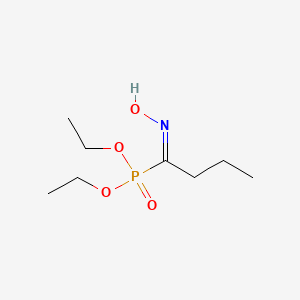
![Benzenesulfonic acid, 4-[[4-[(2-nitrophenyl)amino]phenyl]azo]-, monosodium salt](/img/structure/B14462787.png)
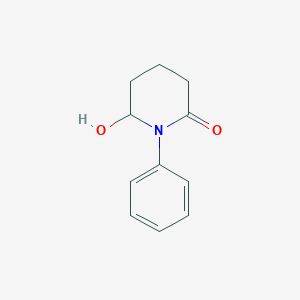

![1-[(2,2,2-Trichloroethoxy)carbonyl]pyridin-1-ium chloride](/img/structure/B14462803.png)
![2-Hydroxy-4-[(2-hydroxy-4-methoxy-6-methylbenzoyl)oxy]-3,6-dimethylbenzoic acid](/img/structure/B14462806.png)
